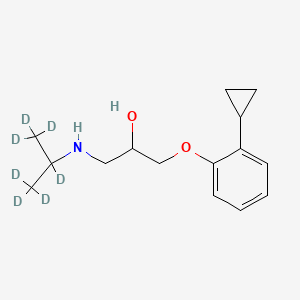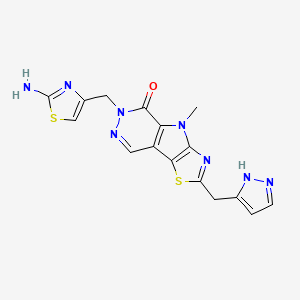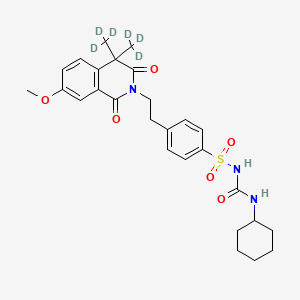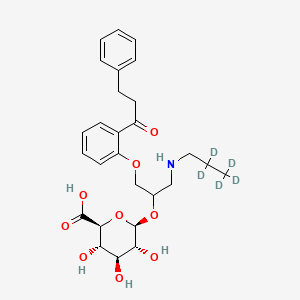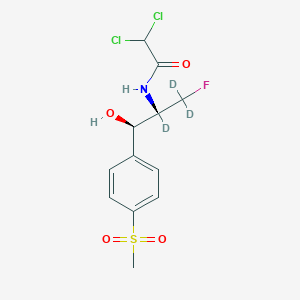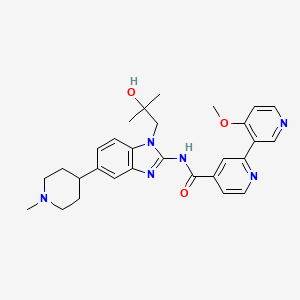
Egfr-IN-26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-26 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This compound is primarily used in cancer research due to its ability to inhibit the activity of EGFR, which is often overexpressed in various types of cancer, including non-small cell lung cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-26 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity .
化学反应分析
Types of Reactions
Egfr-IN-26 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated reagents and strong nucleophiles like sodium hydride are often employed.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted analogs .
科学研究应用
Egfr-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Employed in cell-based assays to investigate the role of EGFR in cell signaling and proliferation.
Medicine: Utilized in preclinical studies to evaluate its efficacy in inhibiting cancer cell growth.
Industry: Applied in the development of new cancer therapies and diagnostic tools
作用机制
Egfr-IN-26 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration. The inhibition of these pathways leads to reduced tumor growth and increased apoptosis in cancer cells .
相似化合物的比较
Egfr-IN-26 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR tyrosine kinase, this compound is unique in its structure and binding affinity. It has shown higher selectivity and potency in inhibiting certain EGFR mutants compared to other inhibitors .
List of Similar Compounds
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with applications in lung and pancreatic cancers.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
This compound stands out due to its unique chemical structure and enhanced efficacy in targeting specific EGFR mutations, making it a valuable compound in cancer research and therapy development.
属性
分子式 |
C29H34N6O3 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
N-[1-(2-hydroxy-2-methylpropyl)-5-(1-methylpiperidin-4-yl)benzimidazol-2-yl]-2-(4-methoxypyridin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C29H34N6O3/c1-29(2,37)18-35-25-6-5-20(19-9-13-34(3)14-10-19)15-24(25)32-28(35)33-27(36)21-7-12-31-23(16-21)22-17-30-11-8-26(22)38-4/h5-8,11-12,15-17,19,37H,9-10,13-14,18H2,1-4H3,(H,32,33,36) |
InChI 键 |
CZLZIJCQAQKFQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN1C2=C(C=C(C=C2)C3CCN(CC3)C)N=C1NC(=O)C4=CC(=NC=C4)C5=C(C=CN=C5)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


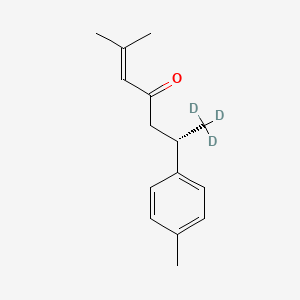
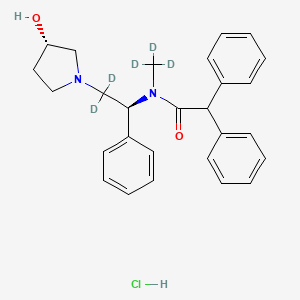

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
